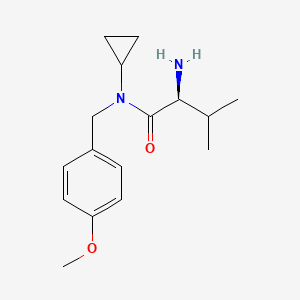

(S)-2-Amino-N-cyclopropyl-N-(4-methoxy-benzyl)-3-methyl-butyramide

説明

(S)-2-Amino-N-cyclopropyl-N-(4-methoxy-benzyl)-3-methyl-butyramide is a chiral amide compound characterized by a cyclopropyl group, a 4-methoxy-benzyl substituent, and a branched methyl-butyramide backbone.

特性

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-11(2)15(17)16(19)18(13-6-7-13)10-12-4-8-14(20-3)9-5-12/h4-5,8-9,11,13,15H,6-7,10,17H2,1-3H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFZCHNDTXNAQB-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(CC1=CC=C(C=C1)OC)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(CC1=CC=C(C=C1)OC)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(S)-2-Amino-N-cyclopropyl-N-(4-methoxy-benzyl)-3-methyl-butyramide, also known as AM91774, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C16H24N2O2

- Molar Mass : 276.37 g/mol

- CAS Number : 1307223-09-1

The compound exhibits significant biological activity, primarily through its interaction with cellular mechanisms. It has been studied for its effects on cell proliferation and microtubule dynamics. The following points summarize its mechanism:

- Inhibition of Cell Proliferation : (S)-2-Amino-N-cyclopropyl-N-(4-methoxy-benzyl)-3-methyl-butyramide has shown potent inhibitory effects on various cancer cell lines. For instance, in studies involving MDA-MB-435 cells, it demonstrated an IC50 value of approximately 12 nM, indicating strong antiproliferative properties .

- Microtubule Disruption : The compound acts as a microtubule depolymerizing agent, which is crucial for its anticancer activity. It causes cellular microtubule loss and mitotic arrest, which are vital for inhibiting tumor growth .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of (S)-2-Amino-N-cyclopropyl-N-(4-methoxy-benzyl)-3-methyl-butyramide:

| Study Reference | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| MDA-MB-435 | 12.0 ± 0.8 | Inhibition of proliferation | |

| A-10 | - | Microtubule depolymerization | |

| Various Cancer Cells | 51.3 ± 3.7 | Microtubule assembly inhibition |

Case Studies

- Anticancer Activity : In a study published in Cancer Research, (S)-2-Amino-N-cyclopropyl-N-(4-methoxy-benzyl)-3-methyl-butyramide was tested against multiple cancer cell lines and was found to significantly inhibit cell growth at nanomolar concentrations. The study highlighted the compound's ability to overcome resistance mechanisms commonly seen in cancer therapies, such as P-glycoprotein overexpression .

- Microtubule Dynamics : Another research article detailed the effects of this compound on microtubule dynamics in A-10 cells. It was observed that treatment with (S)-2-Amino-N-cyclopropyl-N-(4-methoxy-benzyl)-3-methyl-butyramide led to a substantial reduction in interphase microtubules, confirming its role as a microtubule-targeting agent .

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations in Benzyl Groups

Methoxy Substitution Position

- (S)-2-Amino-N-cyclopropyl-N-(2-methoxy-benzyl)-3-methyl-butyramide (CAS: 885520-43-4): The methoxy group is in the ortho position on the benzyl ring.

Methylsulfanyl vs. Methoxy Substitution

- (S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide (CAS: 72004-10-5): Replacing methoxy with methylsulfanyl introduces a bulkier, more lipophilic group.

Halogenated Benzyl Groups

- (S)-2-Amino-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-3-methyl-butyramide (CAS: 1256360-18-5): The 4-fluoro-phenyl group introduces electronegativity, which may strengthen hydrogen bonding or dipole interactions with targets. However, the ethyl linker increases flexibility, possibly reducing conformational rigidity compared to the benzyl group in the parent compound .

Modifications in the Amide Backbone

Alkyl Chain Length

While direct analogs are scarce, highlights a series of sulfonamide derivatives (e.g., 5a–5d) where increasing alkyl chain length (butyramide to heptanamide) correlates with:

- Lower Melting Points : From 180–182°C (butyramide, 5a) to 143–144°C (heptanamide, 5d), suggesting reduced crystallinity with longer chains .

- Yield Trends : Moderate yields (~45–51%) across analogs, indicating synthetic challenges independent of chain length .

Amino Group Substitution

Pharmacological Implications of Structural Differences

Cyclopropyl Group Impact

Analogs lacking this group, such as (S)-2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-3-methyl-butyramide (CAS: 1354019-04-7), replace cyclopropyl with isopropyl, increasing flexibility and possibly reducing binding specificity .

Electronic Effects

- Methoxy vs. Cyano: The cyano group in (S)-2-Amino-N-(2-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide (CAS: 84298-29-3) is electron-withdrawing, which may alter charge distribution and hydrogen-bonding capacity compared to the electron-donating methoxy group .

Key Properties of Selected Analogs

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。